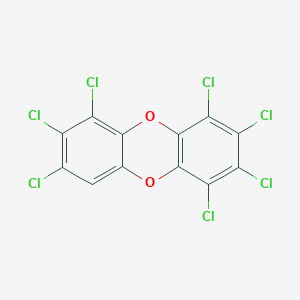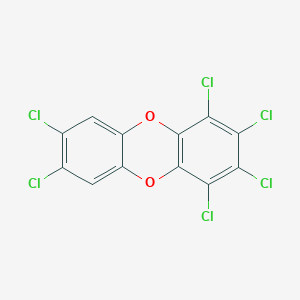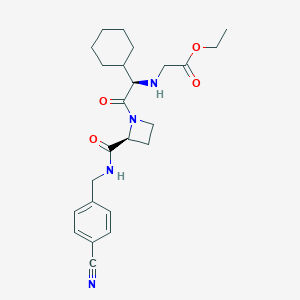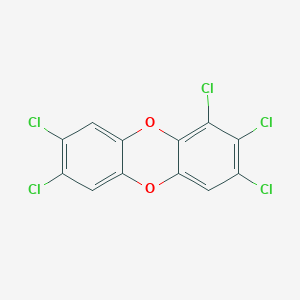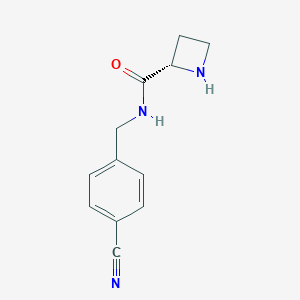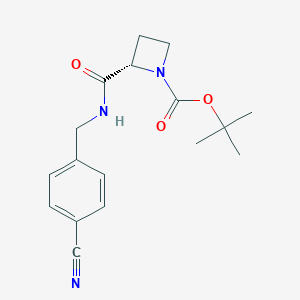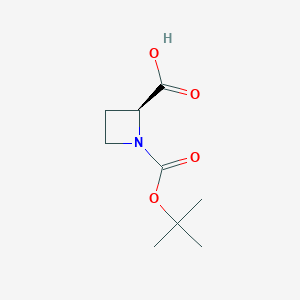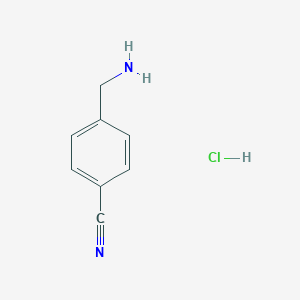
2-(5-Methoxy)phenol 4-(N-Benzyloxycarbonyl)piperidinyl Ketone
Descripción general
Descripción
2-(5-Methoxy)phenol 4-(N-Benzyloxycarbonyl)piperidinyl Ketone is a synthetic organic compound with the molecular formula C21H23NO5 and a molecular weight of 369.4 g/mol. This compound is part of the piperidine derivatives, which are known for their significant role in the pharmaceutical industry due to their diverse biological activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methoxy)phenol 4-(N-Benzyloxycarbonyl)piperidinyl Ketone typically involves the benzoylation of substituted phenols under low temperature, followed by Fries rearrangement using anhydrous aluminum chloride as a catalyst . The reaction conditions are carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(5-Methoxy)phenol 4-(N-Benzyloxycarbonyl)piperidinyl Ketone undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Can be reduced to alcohols or amines using reducing agents like lithium aluminum hydride.
Substitution: Participates in nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-(5-Methoxy)phenol 4-(N-Benzyloxycarbonyl)piperidinyl Ketone has a wide range of scientific research applications, including:
Chemistry: Used as a reactant for the synthesis of various piperidine derivatives, molecular rods, and cyclic prodrugs.
Biology: Investigated for its potential as a cholinesterase inhibitor, which could be useful in treating neurodegenerative diseases.
Medicine: Explored for its antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents.
Industry: Utilized in the synthesis of advanced materials and as a building block for complex organic molecules.
Mecanismo De Acción
The mechanism of action of 2-(5-Methoxy)phenol 4-(N-Benzyloxycarbonyl)piperidinyl Ketone involves its interaction with specific molecular targets. For instance, it can inhibit cholinesterase enzymes by binding to their active sites, thereby preventing the breakdown of acetylcholine . This interaction is facilitated by the benzyl-piperidine group, which provides strong binding affinity to the catalytic site of the enzyme .
Comparación Con Compuestos Similares
Similar Compounds
1-Benzyl-4-hydroxypiperidine: Shares the piperidine core structure and is used in similar applications.
1-Benzyl-4-piperidone: Another piperidine derivative with applications in medicinal chemistry.
Benzyl 4-hydroxy-1-piperidinecarboxylate: Used as a reactant for the synthesis of various bioactive compounds.
Uniqueness
2-(5-Methoxy)phenol 4-(N-Benzyloxycarbonyl)piperidinyl Ketone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit cholinesterase enzymes and its potential as an antimicrobial agent set it apart from other similar compounds .
Propiedades
IUPAC Name |
benzyl 4-(2-hydroxy-4-methoxybenzoyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO5/c1-26-17-7-8-18(19(23)13-17)20(24)16-9-11-22(12-10-16)21(25)27-14-15-5-3-2-4-6-15/h2-8,13,16,23H,9-12,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBULKWPSVGWMNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)C2CCN(CC2)C(=O)OCC3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00517441 | |
| Record name | Benzyl 4-(2-hydroxy-4-methoxybenzoyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00517441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84162-91-4 | |
| Record name | Benzyl 4-(2-hydroxy-4-methoxybenzoyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00517441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(S)-2-Amino-3-[(2-carboxyethyl)thio]propionic acid](/img/structure/B131679.png)
![TERT-BUTYL N-[(2R)-1-IODO-3-PHENYLPROPAN-2-YL]CARBAMATE](/img/structure/B131688.png)
![methyl (2E)-3-[4-(benzyloxy)phenyl]prop-2-enoate](/img/structure/B131701.png)
